6,6'-Bis(chloromethyl)-2,2'-bipyridine

概要

説明

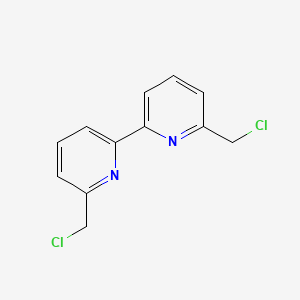

6,6’-Bis(chloromethyl)-2,2’-bipyridine is an organic compound with the molecular formula C12H10Cl2N2 It is a derivative of bipyridine, where two chloromethyl groups are attached to the 6 and 6’ positions of the bipyridine ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-Bis(chloromethyl)-2,2’-bipyridine typically involves the chloromethylation of 2,2’-bipyridine. One common method is the reaction of 2,2’-bipyridine with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for 6,6’-Bis(chloromethyl)-2,2’-bipyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle the chloromethylation reagents and by-products.

化学反応の分析

Types of Reactions

6,6’-Bis(chloromethyl)-2,2’-bipyridine can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Coordination Reactions: It can form complexes with metal ions, which is useful in coordination chemistry.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) under mild heating.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Coordination Reactions: Metal salts like copper(II) chloride, nickel(II) acetate, or palladium(II) chloride in aqueous or organic solvents.

Major Products

Nucleophilic Substitution: Substituted bipyridines with various functional groups.

Oxidation: Bipyridine derivatives with aldehyde or carboxylic acid groups.

Coordination Reactions:

科学的研究の応用

Coordination Chemistry

Role as a Ligand:

6,6'-Bis(chloromethyl)-2,2'-bipyridine acts as a chelating ligand for transition metals. This property allows it to form stable complexes with various metal ions, which are crucial for studying electronic and magnetic properties. The coordination of this compound with metals such as copper, cobalt, and nickel has been extensively researched for potential applications in catalysis and material development .

Metal Complexation:

The ability of this compound to form metal complexes is vital for exploring metal-ligand interactions. These interactions can lead to advancements in fields like catalysis and electron transfer processes .

Materials Science

Development of Functional Materials:

In materials science, this compound is utilized in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. These materials are known for their tunable porosity and surface area, making them suitable for applications in gas storage, separation processes, and catalysis .

Sensors and Catalysts:

The compound's ability to form stable interactions with other materials allows it to be used in creating sensors and catalysts that can enhance reaction rates or selectivity in chemical processes .

Catalysis

Catalytic Applications:

The metal complexes formed with this compound have shown promise as catalysts in various organic reactions. Notably, they are involved in cross-coupling reactions and polymerization processes. The presence of chloromethyl groups facilitates further functionalization, allowing for the development of more complex catalytic systems .

Biological Studies

Drug Development:

This compound is being explored for its potential in drug development due to its ability to interact with biological molecules. Studies indicate that its metal complexes may exhibit antimicrobial properties; for instance, cobalt(II) complexes formed with this ligand have demonstrated significant activity against various bacterial strains .

Targeted Drug Delivery:

Researchers are investigating the use of this compound in targeted drug delivery systems. Its chemical properties may enhance the efficacy of therapeutic agents by facilitating their interaction with specific biological targets .

Environmental Chemistry

Pollutant Degradation:

In environmental chemistry, this compound plays a role in studying pollutant degradation mechanisms. Its application is essential for developing methods aimed at environmental remediation and waste management strategies .

Table: Summary of Applications

| Application Area | Description | Key Findings/Research Insights |

|---|---|---|

| Coordination Chemistry | Acts as a ligand for transition metals | Forms stable complexes; vital for studying properties |

| Materials Science | Used in synthesis of MOFs and coordination polymers | Enhances gas storage/separation capabilities |

| Catalysis | Functions as a catalyst in organic reactions | Promotes cross-coupling reactions |

| Biological Studies | Explored for drug development and antimicrobial activity | Cobalt(II) complexes show significant antimicrobial effects |

| Environmental Chemistry | Aids in pollutant degradation studies | Contributes to methods for environmental remediation |

作用機序

The mechanism of action of 6,6’-Bis(chloromethyl)-2,2’-bipyridine largely depends on its role in coordination chemistry and catalysis. As a ligand, it coordinates with metal ions through its nitrogen atoms, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions by stabilizing transition states or intermediates.

類似化合物との比較

Similar Compounds

2,2’-Bipyridine: The parent compound without chloromethyl groups.

4,4’-Bis(chloromethyl)-2,2’-bipyridine: A similar compound with chloromethyl groups at the 4 and 4’ positions.

6,6’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups instead of chloromethyl groups.

Uniqueness

6,6’-Bis(chloromethyl)-2,2’-bipyridine is unique due to the presence of reactive chloromethyl groups, which allow for further functionalization and derivatization. This makes it a versatile building block for the synthesis of more complex molecules and materials.

生物活性

6,6'-Bis(chloromethyl)-2,2'-bipyridine (BCMB) is a derivative of bipyridine characterized by chloromethyl groups at the 6 and 6' positions of the bipyridine structure. This compound has garnered attention in various fields, particularly in coordination chemistry due to its unique chelating properties. The biological activity of BCMB is largely attributed to its ability to form stable complexes with transition metals, which can influence various biological processes.

- Molecular Formula : C₁₂H₁₀Cl₂N₂

- Molecular Weight : 253.12 g/mol

- CAS Number : 74065-64-8

- IUPAC Name : this compound

The presence of chloromethyl groups enhances BCMB's reactivity and allows for further functionalization, making it a valuable intermediate in organic synthesis and coordination chemistry .

Metal Complexation

BCMB acts as a chelating ligand, forming complexes with various transition metals. This property is crucial for studying metal-ligand interactions and their implications in biological systems. The metal complexes formed with BCMB have shown potential in catalysis and electron transfer processes .

Antimicrobial Activity

Research indicates that certain metal complexes of BCMB exhibit antimicrobial properties. For instance, studies have demonstrated that cobalt(II) complexes with BCMB show significant antimicrobial activity against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes or interference with essential metabolic pathways .

Cytotoxicity Studies

In vitro studies assessing the cytotoxic effects of BCMB and its metal complexes on cancer cell lines have shown promising results. For example, complexes formed with platinum and palladium have been evaluated for their ability to induce apoptosis in cancer cells. These studies suggest that BCMB can enhance the efficacy of traditional chemotherapeutic agents when used in combination therapies .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of BCMB complexes revealed that the cobalt(II) complex exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. The study highlighted the potential of such metal-ligand systems in developing new antimicrobial agents .

Case Study 2: Cancer Cell Cytotoxicity

In another investigation, BCMB was tested against human breast cancer cell lines (MCF-7). The results indicated that the platinum(II) complex formed with BCMB induced significant cell death at concentrations as low as 10 µM, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 6,6'-Bis(bromomethyl)-2,2'-bipyridine | Similar bipyridine structure with bromine | Exhibits different reactivity due to bromine's larger size |

| 4,4'-Bipyridine | Bipyridine without chloromethyl groups | Lacks functional groups for further modification |

| 1,10-Phenanthroline | Tricyclic aromatic structure | Known for strong chelation properties with metal ions |

The comparative analysis illustrates how the specific substitution pattern in BCMB enhances its reactivity and allows for diverse synthetic applications not typically achievable with other similar compounds .

Q & A

Basic Research Questions

Q. What are the most efficient synthetic routes for 6,6'-bis(chloromethyl)-2,2'-bipyridine, and how do their methodologies compare?

The synthesis typically involves functionalization of 6,6'-dimethyl-2,2'-bipyridine. A highly efficient two-step method employs:

- Step 1 : Double deprotonation of 6,6'-dimethyl-2,2'-bipyridine using lithium diisopropylamide (LDA), followed by quenching with chlorotriethylsilane (TES-Cl) to yield a bis(triethylsilyl) intermediate (88% yield).

- Step 2 : Silyl-to-chlorine exchange using hexachloroethane (Cl₃CCCl₃) and cesium fluoride (CsF) in dimethylformamide (DMF), achieving 78% yield .

Alternative routes via lithiation of 6,6'-dibromo-2,2'-bipyridine suffer from low yields (~45%) and scalability issues due to unstable intermediates .

Q. How can metal complexes of this compound be characterized to confirm coordination geometry and ligand binding?

Key techniques include:

- X-ray crystallography : Resolves bond lengths/angles (e.g., Zn(II) complexes in ) .

- NMR spectroscopy : Methylenic proton signals (δ ~4.5–5.0 ppm) confirm chloromethyl group reactivity .

- IR spectroscopy : Shifts in C-Cl stretching (~650 cm⁻¹) indicate coordination-induced electronic changes .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Use anhydrous conditions to avoid hydrolysis of chloromethyl groups.

- Store in air-tight, dark containers under inert gas (e.g., N₂) to prevent decomposition .

- Employ personal protective equipment (PPE) due to potential toxicity and lachrymatory effects .

Advanced Research Questions

Q. How can the chloromethyl groups be functionalized to tailor the ligand for specific applications (e.g., catalysis, bioimaging)?

- Nucleophilic substitution : React with amines or thiols to generate bifunctional ligands (e.g., hydroxamic acids for metal sequestration) .

- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups for steric tuning .

- Coordination-directed assembly : Use Cu(I) or Ru(II) templates to pre-organize ligands for supramolecular architectures .

Q. How do steric effects from this compound influence metal complex stability and reactivity?

- Steric crowding : Bulky substituents (e.g., mesityl groups) enforce distorted geometries, as seen in Cu(I) complexes with elongated M-L bonds .

- Redox tuning : Electron-withdrawing Cl groups lower the metal center’s reduction potential, enhancing catalytic activity in CO₂ conversion .

Q. What strategies address contradictions in synthetic yields or intermediate stability for this ligand?

- Alternative deprotonation agents : Replace LDA with milder bases (e.g., KHMDS) to improve intermediate stability .

- Protecting group chemistry : Use silyl groups (e.g., TMS) as transient protectors during functionalization .

- Flow chemistry : Continuous processing minimizes decomposition of reactive intermediates .

Q. How does hydrothermal synthesis enhance the crystallinity of metal complexes with this compound?

特性

IUPAC Name |

2-(chloromethyl)-6-[6-(chloromethyl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2/c13-7-9-3-1-5-11(15-9)12-6-2-4-10(8-14)16-12/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUWSIBMCPYEBPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C2=CC=CC(=N2)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363597 | |

| Record name | 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74065-64-8 | |

| Record name | 6,6'-BIS(CHLOROMETHYL)-2,2'-BIPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,6'-Bis(chloromethyl)-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。